molecular formula C15H14N2O3 B5884045 N'-benzoyl-2-methoxybenzohydrazide

N'-benzoyl-2-methoxybenzohydrazide

Cat. No.: B5884045
M. Wt: 270.28 g/mol
InChI Key: YIVBGQCRICXGCH-UHFFFAOYSA-N
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Description

N'-Benzoyl-2-methoxybenzohydrazide is a synthetic benzohydrazide derivative of interest in organic and medicinal chemistry research. This compound serves as a versatile precursor or intermediate for the synthesis of more complex molecules. Related benzohydrazide compounds are well-documented in scientific literature for their role in creating Schiff bases and hydrazone ligands, which are valuable for developing compounds with potential biological activity . Researchers utilize such structures in various applications, including the synthesis of novel molecules for antimicrobial, anticancer, and anti-inflammatory studies . The presence of both methoxy and benzoyl groups on the hydrazide core structure defines its reactivity and physical properties, making it a compound of significant interest for further chemical exploration and development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Handle with appropriate safety precautions.

Properties

IUPAC Name

N'-benzoyl-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-10-6-5-9-12(13)15(19)17-16-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBGQCRICXGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of N'-Benzoyl-2-methoxybenzohydrazide and Analogues

Compound Name Substituents Dihedral Angle (°) Hydrogen Bonding Patterns Reference
This compound 2-OCH₃, benzoyl N/A Intra: O–H···N; Inter: N–H···O, C–H···O
(E)-2-Methoxy-N'-(2,4,6-trihydroxybenzylidene)benzohydrazide 2-OCH₃, 2,4,6-trihydroxybenzylidene 88.45 Intermolecular O–H···O and N–H···O
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide 2,4-diCH₃, 2-CH₃-benzylidene 88.45 N–H···O and C–H···O chains
N-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide 2-OCH₃, 5-OCH₃, 2-OH N/A O–H···N and N–H···O networks
  • Electronic Effects : The 2-methoxy group in this compound donates electrons via resonance, increasing the electron density of the aromatic ring compared to methyl or halogen substituents (e.g., in ’s bromo derivative). This enhances hydrogen-bonding capacity and polar interactions .
  • Planarity and Dihedral Angles : Compounds with methoxy groups (e.g., 2-OCH₃) exhibit reduced planarity between aromatic rings compared to methyl-substituted analogues, affecting π-π stacking and crystal packing .
Spectroscopic and Crystallographic Data
  • NMR : NH protons in hydrazides resonate at δ 10–12 ppm. Methoxy groups show singlets near δ 3.8–4.0 ppm, while bromo substituents (e.g., in ) lack protons but influence nearby aromatic signals .
  • Crystallography : Methoxy-substituted derivatives form stronger intermolecular hydrogen bonds (e.g., O–H···N) compared to methyl analogues, stabilizing crystal lattices .

Q & A

Q. Critical Parameters :

  • Catalyst Use : Base catalysts (e.g., NaOH) improve reaction efficiency by deprotonating the hydrazide intermediate .
  • Yield Optimization : Excess benzoyl chloride (1.2–1.5 equivalents) and controlled pH (7–8) reduce unreacted starting material .

Basic: How is this compound characterized structurally?

Methodological Answer:
Characterization involves multi-spectral and crystallographic techniques:

  • NMR Spectroscopy :
    • 1H NMR : Look for peaks at δ 10.2–10.8 ppm (NH), δ 7.3–8.1 ppm (aromatic protons), and δ 3.8–4.0 ppm (OCH3) .
    • 13C NMR : Confirm the carbonyl (C=O) signal at ~165–170 ppm and methoxy carbon at ~55 ppm .
  • IR Spectroscopy : Identify N-H stretches (3250–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C-O (1250–1270 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., CCDC deposition codes in ).

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies in unit cell parameters or hydrogen-bonding patterns require:

  • Data Validation : Use PLATON or CHECKCIF to identify twinning, disorder, or missed symmetry .
  • Refinement Strategies :
    • Apply SHELXL’s TWIN/BASF commands for twinned datasets .
    • Model disorder with split atoms or isotropic displacement parameters .
  • Cross-Validation : Compare with analogous structures (e.g., CCDC 1477846 ) to confirm bond lengths/angles.

Advanced: What methodologies are used to evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Testing : Follow CLSI guidelines using agar dilution (MIC determination) against S. aureus and E. coli .
    • Insulin-Mimetic Activity : Measure glucose uptake in 3T3-L1 adipocytes using a vanadium complex derivative (e.g., IC50 values in ).
  • Computational Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., PDB ID 1IRK for insulin receptor) .
    • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity using Gaussian 09 .

Advanced: How does this compound function in coordination chemistry?

Methodological Answer:
The compound acts as a polydentate ligand:

  • Metal Complexation :
    • Vanadium(V) Complexes : Synthesize via reflux with VOSO4 in methanol; characterize by ESR and cyclic voltammetry to confirm oxidation states .
    • Cu(II) Complexes : Use molar conductivity to confirm octahedral geometry (Λm = 70–100 Ω⁻¹ cm² mol⁻¹) .
  • Catalytic Applications :
    • Study oxidation of styrene using H2O2; monitor by GC-MS for epoxide yield (>60% under optimized conditions) .

Advanced: How to address discrepancies in reactivity data (e.g., unexpected byproducts)?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use 18O-labeled benzoyl chloride to track acyl transfer pathways .
    • HPLC-MS Monitoring : Detect intermediates (e.g., hydrazone derivatives) during reaction progression .
  • Side-Reaction Mitigation :
    • Add scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis .
    • Optimize solvent polarity (e.g., switch from ethanol to THF) to suppress dimerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzoyl-2-methoxybenzohydrazide
Reactant of Route 2
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N'-benzoyl-2-methoxybenzohydrazide

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